molecular formula C17H16N2O2 B11710616 1-(5-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-indol-1-yl)ethanone

1-(5-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-indol-1-yl)ethanone

Cat. No.: B11710616
M. Wt: 280.32 g/mol
InChI Key: DROLAGZHQVQNLU-UHFFFAOYSA-N
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Description

1-{5-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2,3-dihydro-1H-indole-1-amine in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an ethanol solvent for several hours. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{5-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{5-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and function.

    Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Hydroxyphenyl)methylidene]amino}nicotinic acid
  • 3-{[(E)-(3-Hydroxyphenyl)methylidene]amino}-2-methyl-quinazolin-4(3H)-one
  • 7-{[2-(4-Hydroxyphenyl)methylidene]amino}-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-{[(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Uniqueness

1-{5-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE stands out due to its unique structural features, such as the presence of both indole and Schiff base moieties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable metal complexes and its potential as a therapeutic agent further highlight its uniqueness compared to similar compounds .

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

1-[5-[(4-hydroxyphenyl)methylideneamino]-2,3-dihydroindol-1-yl]ethanone

InChI

InChI=1S/C17H16N2O2/c1-12(20)19-9-8-14-10-15(4-7-17(14)19)18-11-13-2-5-16(21)6-3-13/h2-7,10-11,21H,8-9H2,1H3

InChI Key

DROLAGZHQVQNLU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)N=CC3=CC=C(C=C3)O

Origin of Product

United States

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